molecular formula C8H7F4N B13957626 1,1,1-trifluoro-N-(3-fluorobenzyl)methanamine

1,1,1-trifluoro-N-(3-fluorobenzyl)methanamine

Cat. No.: B13957626
M. Wt: 193.14 g/mol
InChI Key: HXIOJBAKBPDBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-N-(3-fluorobenzyl)methanamine is an organic compound with the molecular formula C8H7F4N. It consists of 7 hydrogen atoms, 8 carbon atoms, 1 nitrogen atom, and 4 fluorine atoms . This compound is notable for its unique structure, which includes both trifluoromethyl and fluorobenzyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(3-fluorobenzyl)methanamine can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzylamine with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-(3-fluorobenzyl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

1,1,1-Trifluoro-N-(3-fluorobenzyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-N-(3-fluorobenzyl)methanamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and fluorobenzyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-N-(3-fluorobenzyl)methanamine is unique due to the presence of both trifluoromethyl and fluorobenzyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H7F4N

Molecular Weight

193.14 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(3-fluorophenyl)methyl]methanamine

InChI

InChI=1S/C8H7F4N/c9-7-3-1-2-6(4-7)5-13-8(10,11)12/h1-4,13H,5H2

InChI Key

HXIOJBAKBPDBKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.